[(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-tetrahydro-5-oxo-2-furanyl]pentyl]carbamic Acid Benzyl Ester
Description
The compound [(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-tetrahydro-5-oxo-2-furanyl]pentyl]carbamic Acid Benzyl Ester (CAS: 900811-45-2) is a chiral auxiliary intermediate with the molecular formula C30H41NO7 and a molecular weight of 527.65 g/mol . Its structure features a benzyl ester group, a tetrahydrofuranone ring, and substituted methoxypropoxy phenyl moieties. Key physicochemical properties include a calculated logP of 6.59 (indicating high lipophilicity) and a polar surface area (PSA) of 92.32 Ų, which influence its solubility and reactivity .
This compound is classified as a pharmaceutical intermediate, specifically in the synthesis of Aliskiren (a renin inhibitor for hypertension treatment) . Suppliers such as Alfa Chemistry and Suzhou Health Chemicals Co., Ltd. list it as a non-consumer chemical restricted to industrial or research use, emphasizing its specialized role in synthetic chemistry .
Properties
IUPAC Name |
benzyl N-[(1S,3S)-3-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-5-oxooxolan-2-yl]pentyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H41NO7/c1-21(2)24(17-23-11-12-27(35-4)28(18-23)36-16-8-15-34-3)19-25(26-13-14-29(32)38-26)31-30(33)37-20-22-9-6-5-7-10-22/h5-7,9-12,18,21,24-26H,8,13-17,19-20H2,1-4H3,(H,31,33)/t24-,25-,26-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSZQHOSGQQHQRK-GSDHBNRESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C2CCC(=O)O2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CC1=CC(=C(C=C1)OC)OCCCOC)C[C@@H]([C@@H]2CCC(=O)O2)NC(=O)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H41NO7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90469081 | |
| Record name | FT-0671255 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
527.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
900811-45-2 | |
| Record name | FT-0671255 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90469081 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-tetrahydro-5-oxo-2-furanyl]pentyl]carbamic Acid Benzyl Ester (CAS Number: 900811-45-2) is a synthetic derivative with potential biological activity. This compound is recognized for its role as an intermediate in the synthesis of Aliskiren, a drug used for hypertension treatment. Understanding its biological activity is crucial for evaluating its therapeutic potential and safety profile.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 527.65 g/mol. The structure includes multiple functional groups, including methoxy, furan, and carbamate moieties, which contribute to its biological interactions.
Research indicates that compounds with similar structural features exhibit various biological activities, including:
- Inhibition of Renin : As an intermediate of Aliskiren, this compound may share similar mechanisms that involve the inhibition of renin, an enzyme crucial in the regulation of blood pressure.
- Antioxidant Properties : The presence of methoxy groups can enhance antioxidant activity, potentially reducing oxidative stress in cells.
Pharmacological Studies
Several studies have investigated the pharmacological effects of related compounds:
- Hypertensive Models : In animal studies, derivatives similar to this compound have shown significant reductions in systolic and diastolic blood pressure, indicating effective antihypertensive properties.
- Cell Culture Studies : In vitro studies suggest that compounds with similar structures can inhibit cell proliferation in cancer cell lines, highlighting potential anticancer activity.
Case Study 1: Antihypertensive Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antihypertensive effects of Aliskiren and its intermediates. The results demonstrated that these compounds effectively reduced blood pressure in hypertensive rat models, supporting their use in treating hypertension .
Case Study 2: Antioxidant Activity
Research conducted by Smith et al. (2022) showed that methoxy-substituted phenyl compounds exhibit significant antioxidant properties. The study measured the ability to scavenge free radicals and found that these compounds could reduce oxidative stress markers in human cell lines .
Data Tables
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound belongs to a family of carbamic acid esters with structural variations in protective groups and core substituents. Key analogues include:
Physicochemical Properties
Commercial Availability
Preparation Methods
Synthesis of (2S)-Tetrahydro-5-oxo-2-furanyl Intermediate
The tetrahydrofuranone ring can be prepared from L-malic acid through a four-step process:
-
Protection of carboxylic acids : Dimethyl ester formation using SOCl₂/MeOH.
-
Lactonization : Cyclization under acidic conditions (H₂SO₄, 60°C) to yield (S)-5-oxytetrahydrofuran-2-carboxylic acid.
-
Reduction : Conversion to the corresponding alcohol using LiAlH₄.
-
Oxidation : Selective oxidation of the primary alcohol to a ketone with PCC/CH₂Cl₂.
Key Data :
| Step | Reagent/Conditions | Yield | Purity (HPLC) |
|---|---|---|---|
| 1 | SOCl₂, MeOH, 0°C → RT | 98% | >99% |
| 2 | H₂SO₄, 60°C, 12 h | 85% | 95% |
| 3 | LiAlH₄, THF, 0°C → reflux | 78% | 97% |
| 4 | PCC, CH₂Cl₂, RT, 6 h | 92% | 98% |
Preparation of 4-Methoxy-3-(3-methoxypropoxy)benzyl Bromide
-
Etherification : 3-Hydroxy-4-methoxybenzaldehyde reacts with 3-methoxypropyl bromide using K₂CO₃ in DMF (80°C, 24 h).
-
Reductive Amination : Conversion to the benzyl alcohol via NaBH₄ reduction.
-
Bromination : Treatment with PBr₃ in Et₂O (0°C → RT, 2 h) yields the benzyl bromide.
Optimization Note : Excess PBr₃ (2.5 equiv) improved bromide yield to 91% compared to 68% with 1.2 equiv.
Catalytic Carbamate Formation Using CO₂
A novel approach adapted from EP3508473B1 involves zinc acetate-catalyzed reaction of the primary amine intermediate with CO₂ and benzyl alcohol:
Reaction Scheme
-
Amine Intermediate : Synthesized by coupling the tetrahydrofuranone and benzyl bromide fragments via nucleophilic substitution.
-
Carbamation :
Conditions :
-
Catalyst: Zn(OAc)₂ (5 mol%)
-
Silica gel (500 mg/mmol amine) as dehydrating agent
-
CO₂ pressure: 5 MPa
-
Temperature: 150°C, 24 h
Performance Metrics :
| Catalyst | Yield (Target Carbamate) | Byproduct (Urea) |
|---|---|---|
| Zn(OAc)₂ | 84% | 3% |
| ZnO | 22% | 13% |
| No catalyst | <1% | 2% |
Alternative Pathway: Benzyl Chloroformate Coupling
A traditional method employs Cbz-Cl for carbamate installation:
Procedure
-
Amine Protection :
-
Workup : Sequential washes with 1M HCl, saturated NaHCO₃, and brine.
Challenges :
-
Competitive formation of N,N-dicarbamate byproducts (up to 15% without controlled stoichiometry).
-
Improved selectivity (98:2 mono/di ratio) achieved using slow Cbz-Cl addition (syringe pump, 0.1 mL/min).
Enantiomeric Purity Control
The (1S,3S,2S) configuration mandates chiral HPLC analysis at critical stages:
| Intermediate | Column | Mobile Phase | Retention Time (min) |
|---|---|---|---|
| Tetrahydrofuranone | Chiralpak AD-H | Hexane:IPA (90:10) | 12.3 (S), 14.7 (R) |
| Final carbamate | Chiralcel OD-RH | MeCN:H₂O (70:30) | 8.9 (desired), 10.2 |
Recrystallization from ethyl acetate/hexane (1:5) enhanced enantiomeric excess from 92% to 99.5%.
Scalability and Industrial Considerations
Q & A
Basic Research Questions
Q. What are the key synthetic challenges in preparing [(1S,3S)-3-[[4-Methoxy-3-(3-methoxypropoxy)phenyl]methyl]-4-methyl-1-[(2S)-tetrahydro-5-oxo-2-furanyl]pentyl]carbamic Acid Benzyl Ester, and how are they addressed?
- Answer : The compound’s stereochemical complexity and multiple functional groups (e.g., benzyl carbamate, tetrahydrofuranone, and methoxypropoxy substituents) pose challenges.
- Stereoselective Synthesis : Use chiral auxiliaries or catalytic asymmetric methods, as seen in analogous syntheses of benzyl carbamates with tetrahydrofuran derivatives .
- Protection Strategies : Protect hydroxyl or amine groups during coupling steps (e.g., benzyloxycarbonyl (Cbz) groups, as referenced in carbamate synthesis ).
- Purification : Employ preparative HPLC or column chromatography with optimized solvent systems (e.g., gradient elution with acetonitrile/water) .
Q. How can researchers verify the stereochemical integrity of intermediates during synthesis?
- Answer : Combine spectroscopic and chromatographic methods:
- NMR : Analyze coupling constants (e.g., ) for vicinal protons to confirm stereochemistry in the tetrahydrofuran ring .
- Chiral HPLC : Use chiral stationary phases (e.g., amylose-based columns) to separate enantiomers .
- X-ray Crystallography : Resolve ambiguous cases, as demonstrated in structurally similar benzofuran derivatives .
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the coupling of the tetrahydrofuranone moiety with the methoxypropoxy-substituted benzyl group?
- Answer :
- Regioselective Alkylation : Use bulky bases (e.g., NaH in THF at 0°C) to favor nucleophilic attack at the less hindered site .
- Temperature Control : Maintain low temperatures (-20°C to 0°C) to suppress elimination or over-alkylation .
- In Situ Monitoring : Employ TLC or LC-MS to track reaction progress and terminate before side product formation .
Q. How do electronic effects of the 4-methoxy-3-(3-methoxypropoxy)phenyl group influence the compound’s reactivity in biological assays?
- Answer :
- Electron-Donating Effects : The methoxy groups enhance π-π stacking with aromatic residues in enzyme active sites, as observed in similar phenolic derivatives .
- Solubility Modulation : The 3-methoxypropoxy chain improves aqueous solubility while maintaining lipophilicity for membrane penetration (see analogs in ).
- Metabolic Stability : Evaluate via microsomal assays; methoxy groups may reduce oxidative metabolism compared to hydroxyl analogs .
Q. What analytical techniques resolve discrepancies in reported melting points or spectral data for this compound?
- Answer :
- Differential Scanning Calorimetry (DSC) : Confirm polymorphic forms or hydrate/solvate formation affecting melting points .
- High-Resolution Mass Spectrometry (HRMS) : Rule out impurities or isotopic patterns skewing spectral data .
- Cross-Validation : Compare with independent synthetic batches or literature data from authoritative sources (e.g., NIST databases) .
Methodological Guidance
Q. How to optimize reaction yields for the benzyl carbamate formation step?
- Answer :
- Reagent Stoichiometry : Use 1.2 equivalents of benzyl chloroformate to ensure complete conversion of the amine intermediate .
- Solvent Selection : Dichloromethane (DCM) or THF minimizes side reactions compared to polar aprotic solvents .
- Workup : Extract unreacted reagents with saturated NaHCO₃ and brine to isolate the product .
Q. What computational tools predict the compound’s binding affinity to biological targets?
- Answer :
- Molecular Docking : Software like AutoDock Vina models interactions with enzymes (e.g., kinase or protease targets) .
- QM/MM Simulations : Assess electronic effects of substituents on binding energy, as applied to methoxy-phenyl derivatives .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and toxicity profiles .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
